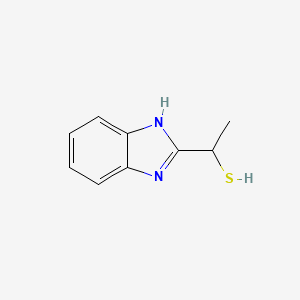

1-(1H-benzimidazol-2-yl)ethanethiol

Description

Significance of Benzimidazole (B57391) Scaffolds in Modern Organic Chemistry

The benzimidazole scaffold, a bicyclic system composed of a fused benzene (B151609) and imidazole (B134444) ring, is a cornerstone in modern organic and medicinal chemistry. eurekaselect.comorientjchem.org Its prevalence is attributed to its structural similarity to naturally occurring purines, allowing it to interact with various biological macromolecules. nih.gov This structural feature contributes to the stability, high bioavailability, and broad spectrum of biological efficiencies observed in benzimidazole-containing compounds. eurekaselect.comcolab.ws

The versatility of the benzimidazole ring system allows for extensive functionalization, enabling chemists to modulate its physicochemical and biological properties. nih.gov Consequently, this scaffold is a key component in numerous FDA-approved drugs with diverse therapeutic actions, including antimicrobial, anticancer, antiviral, and anti-inflammatory activities. orientjchem.orgnih.gov The ability of the benzimidazole core to engage in hydrogen bonding, π-π stacking, and hydrophobic interactions further enhances its capacity to bind effectively with biological targets. nih.gov

Distinctive Role of the Ethanethiol (B150549) Moiety in Heterocyclic Systems

The ethanethiol moiety (-CH2CH2SH) imparts distinct chemical reactivity to heterocyclic systems. The thiol group (-SH) is a potent nucleophile and can participate in various chemical transformations. evitachem.com It is more acidic than its alcohol counterpart, the hydroxyl group, and is readily oxidized to form disulfide bonds. This redox activity is a key feature in many of its applications.

Academic Context of 1-(1H-Benzimidazol-2-yl)ethanethiol within Sulfur-Containing Heterocycles

Within the vast landscape of sulfur-containing heterocycles, this compound has garnered attention for its combination of a biologically active benzimidazole core and a reactive ethanethiol group. smolecule.com Sulfur-containing heterocycles, such as thiazole (B1198619) and thiophene, are integral to numerous natural products and pharmacologically active molecules. sioc-journal.cn The development of efficient synthetic strategies for this class of compounds is an active area of research. sioc-journal.cn

Research into this compound and its derivatives explores their potential in various fields. For instance, studies have investigated their antimicrobial, anthelmintic, and antioxidant properties. smolecule.com In material science, the incorporation of such thiol-containing compounds into polymer matrices has been explored to enhance thermal stability and mechanical strength. The synthesis of this compound can be achieved through methods like the reaction of benzene-1,2-diamine with 2-mercaptopropionic acid. chemsrc.com

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 3176-70-3 |

| Molecular Formula | C9H10N2S |

| Molecular Weight | 178.254 g/mol |

| Boiling Point | 373.1°C at 760 mmHg |

| Density | 1.249 g/cm³ |

| Flash Point | 179.4°C |

This data is compiled from available chemical databases. chemsrc.com

Spectroscopic Data for this compound

| Spectroscopy | Peak Assignment |

| ¹H NMR (DMSO-d₆) | δ 12.48 (s, 1H, SH), 8.19–7.11 (m, 4H, Ar-H), 3.90–3.50 (m, 4H, -CH₂-CH₂-) |

| IR (KBr, cm⁻¹) | 3250–3100 (N-H stretch), 2550 (S-H stretch), 1600–1450 (C=C/C=N aromatic stretches) |

| MS (EI-MS) | m/z 178 (M⁺), 118 (benzimidazole fragment), 91 (benzene ring fragment) |

This data is based on reported spectroscopic analyses.

Structure

3D Structure

Properties

CAS No. |

3176-70-3 |

|---|---|

Molecular Formula |

C9H10N2S |

Molecular Weight |

178.26 g/mol |

IUPAC Name |

1-(1H-benzimidazol-2-yl)ethanethiol |

InChI |

InChI=1S/C9H10N2S/c1-6(12)9-10-7-4-2-3-5-8(7)11-9/h2-6,12H,1H3,(H,10,11) |

InChI Key |

JDXDRQWXIBJNTC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=NC2=CC=CC=C2N1)S |

Origin of Product |

United States |

Synthetic Methodologies for 1 1h Benzimidazol 2 Yl Ethanethiol and Derivatives

Foundational Strategies for Benzimidazole (B57391) Core Construction

The construction of the benzimidazole core is a fundamental step in the synthesis of the target compound. Several classical and modern synthetic methods are employed, primarily revolving around the condensation of o-phenylenediamine (B120857) with various carbonyl-containing compounds.

Condensation-Cyclization Reactions Utilizing o-Phenylenediamine

A prevalent and versatile method for synthesizing the benzimidazole ring system involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives, such as esters and aldehydes. arabjchem.orgmdpi.comijariie.com This reaction, often referred to as the Phillips-Ladenburg synthesis, typically proceeds by heating the reactants, which leads to the formation of the imidazole (B134444) ring fused to the benzene (B151609) ring through the elimination of water. ijariie.comslideshare.netsemanticscholar.org

The reaction conditions can be varied to optimize the yield and purity of the resulting benzimidazole. For instance, the condensation can be carried out in the presence of mineral acids like hydrochloric acid, or with catalysts such as polyphosphoric acid (PPA), boric acid, or p-toluenesulfonic acid (p-TSA). arabjchem.orgtandfonline.comresearchgate.netrsc.org Microwave irradiation has also been employed to accelerate the reaction, offering a greener and more efficient alternative to conventional heating. arabjchem.orgthieme-connect.comjchemrev.com The choice of the carboxylic acid or aldehyde determines the substituent at the 2-position of the benzimidazole ring. For the synthesis of precursors to 1-(1H-benzimidazol-2-yl)ethanethiol, a reactant providing a two-carbon chain at this position is necessary.

Table 1: Catalysts and Conditions for Benzimidazole Synthesis from o-Phenylenediamine

| Catalyst/Condition | Reactant | Solvent | Temperature | Yield (%) | Reference |

| Hydrochloric Acid | Carboxylic Acid | - | Heating | Varies | arabjchem.org |

| Polyphosphoric Acid | Carboxylic Acid | Xylene | Reflux | Good | arabjchem.org |

| Boric Acid | Aldehyde | Water | Mild | High | researchgate.net |

| p-Toluenesulfonic Acid | Aldehyde | Grinding, Solvent-free | - | High | rsc.org |

| Microwave Irradiation | Carboxylic Acid | Catalyst-free | - | Good | arabjchem.orgthieme-connect.com |

| Acetic Acid/Microwave | Aldehyde | - | - | High | researchgate.net |

| Ammonium Chloride | Aromatic Carboxylic Acid | Ethanol | 80-90°C | 72-90 | semanticscholar.org |

| Na3AlF6 | Aromatic Aldehyde | - | 50°C | Good to High | ijariie.com |

Heterocyclization Through Stobbe Condensation

The Stobbe condensation offers an alternative pathway for the construction of the benzimidazole framework, particularly for introducing a carboxylic acid functionality that can be further elaborated. acs.orgthieme-connect.com This reaction involves the condensation of an aldehyde or ketone with a succinic ester in the presence of a strong base, such as potassium tert-butoxide or sodium ethoxide, to form an alkylidenesuccinic acid or its ester. acs.orggoogle.com For the synthesis of benzimidazole precursors, a suitably functionalized imidazole aldehyde can undergo a Stobbe condensation, followed by cyclization to form the fused aromatic ring system. acs.org This method provides a strategic approach to building complex benzimidazole derivatives. elsevierpure.com

Redox Condensation Protocols for Benzimidazole Formation

Redox condensation reactions provide a one-pot approach to benzimidazole synthesis from o-nitroanilines and aldehydes or alcohols. tandfonline.comorganic-chemistry.orgthieme-connect.com These methods typically involve the in-situ reduction of the nitro group of an o-nitroaniline to an amino group, which then condenses with the aldehyde or alcohol to form the benzimidazole ring. tandfonline.comorganic-chemistry.orgtandfonline.com

A common reducing agent for this transformation is sodium dithionite (B78146) (Na2S2O4). tandfonline.comorganic-chemistry.orgthieme-connect.com This method is advantageous due to its mild reaction conditions and tolerance of various functional groups. tandfonline.comorganic-chemistry.org Alternatively, catalytic systems such as Fe/S can be employed for the redox condensation of o-nitroanilines with compounds like phenylacetic acid, producing benzimidazole derivatives with no organic by-products. arabjchem.orgsemanticscholar.org Cobalt- and iron-catalyzed redox condensation of 2-nitroanilines with benzylamines also provides a solvent-free route to 2-aryl benzimidazoles. organic-chemistry.orgacs.org These redox strategies offer an efficient and atom-economical pathway to the benzimidazole core. researchgate.net

Introduction and Functionalization of the Ethanethiol (B150549) Moiety

Once the benzimidazole core is established, the next critical step is the introduction and subsequent functionalization of the ethanethiol side chain at the 2-position.

Thiolation Reactions via Carbon Disulfide and Alkaline Conditions

A common and direct method for introducing a thiol group at the 2-position of the benzimidazole ring involves the reaction of o-phenylenediamine with carbon disulfide (CS2) in an alkaline medium. scirp.org This reaction proceeds through the formation of a dithiocarbamate (B8719985) intermediate, which then cyclizes to form benzimidazole-2-thiol. nih.govmedcraveonline.commedcraveonline.com The reaction is often carried out in an alcoholic solvent like ethanol. scirp.org The resulting benzimidazole-2-thiol exists in tautomeric equilibrium with its thione form. medcraveonline.com This thiol or thione can then be further functionalized to introduce the ethanethiol moiety.

Another approach involves the deaminative thiolation of 1H-benzo[d]imidazol-2-amines using carbon disulfide as the sulfur source, which proceeds through C-N bond cleavage and C-S bond formation. researchgate.netresearchgate.net

S-Alkylation and N-Alkylation Pathways

With the benzimidazole-2-thiol in hand, the ethanethiol side chain can be introduced via S-alkylation. This involves reacting the thiol with a suitable two-carbon electrophile, such as ethyl bromoacetate (B1195939), in the presence of a base like potassium carbonate. nih.gov This reaction selectively alkylates the sulfur atom, leading to the formation of an S-substituted benzimidazole. nih.gov Subsequent reduction of the ester group would yield the desired this compound.

Furthermore, both S-alkylation and N-alkylation can occur, leading to a variety of derivatives. nih.gov The regioselectivity of the alkylation can often be controlled by the choice of reaction conditions and the nature of the alkylating agent. N-alkylation of the benzimidazole ring is also a common transformation, typically achieved by reacting the N-H of the benzimidazole with an alkyl halide in the presence of a base. fao.orgresearchgate.netresearchgate.netlookchem.comnih.gov This allows for the synthesis of a diverse range of N-substituted this compound derivatives. The use of phase-transfer catalysts or surfactant systems like sodium dodecyl sulfate (B86663) (SDS) in an aqueous basic medium can enhance the efficiency of N-alkylation reactions. fao.org

Nucleophilic Substitution Approaches for Thiol Incorporation

The introduction of a thiol group onto the benzimidazole scaffold is commonly achieved through nucleophilic substitution reactions. A primary method involves the reaction of 2-mercaptobenzimidazoles with appropriate electrophiles. For instance, the reaction of 2-mercaptobenzimidazole (B194830) with α-halo ketones can yield thiazolo[3,2-a]benzimidazoles, which are structurally related to the target compound. nih.gov This process typically involves the initial formation of an acyclic intermediate, which then undergoes cyclization. nih.gov

Another approach to incorporating a sulfur-containing side chain is the reaction of 2-mercaptobenzimidazoles with compounds like ethyl bromoacetate in the presence of a base such as potassium carbonate, leading to the formation of S-substituted derivatives. mdpi.com The thiol group in 2-mercaptobenzimidazole can act as a potent nucleophile, attacking the electrophilic carbon of the alkyl halide. cas.cn The acidity of the thiol group is a key factor in these reactions, as it can be deprotonated by a base to form a more reactive thiolate anion. cas.cn

Furthermore, the nucleophilic substitution of 2-halobenzimidazoles offers another pathway. In this case, a thiol-containing nucleophile displaces the halogen atom on the benzimidazole ring. longdom.org However, for unsubstituted 2-halobenzimidazoles, there can be a competition between the desired nucleophilic substitution and proton abstraction at the N1 position by the nucleophile. longdom.org

Advanced and Sustainable Synthetic Methodologies

In recent years, a strong emphasis has been placed on developing more sustainable and efficient synthetic methods for benzimidazole derivatives, including those with thiol functionalities. These advanced methodologies aim to reduce waste, avoid harsh reaction conditions, and utilize reusable catalysts.

Catalysis with Polymer-Supported Systems

Polymer-supported catalysts have emerged as a valuable tool in the synthesis of benzimidazoles, offering advantages such as ease of separation and reusability. rsc.orgdoi.orgscilit.com For example, a polystyrene-supported zinc catalyst has been successfully used for the cyclization of o-phenylenediamines to produce benzimidazoles. rsc.orgrsc.org This heterogeneous catalyst can be easily recovered and reused without a significant loss of activity. doi.org Similarly, a polystyrene-supported rhodium nanocatalyst has been employed for the synthesis of benzimidazole derivatives from 1,2-phenylenediamines and alcohols. doi.org The use of such supported catalysts aligns with green chemistry principles by minimizing catalyst waste and simplifying product purification. rsc.orgscilit.com Other polymer-supported systems, such as those involving hypervalent iodine reagents, have also been developed for the synthesis of benzimidazole libraries. acs.org

Transition-Metal-Free Synthetic Routes

To circumvent the environmental and economic drawbacks associated with transition metals, significant research has been directed towards developing transition-metal-free synthetic routes for benzimidazole derivatives. acs.orgrsc.orgrsc.org One such approach involves the reaction of propargyl tosylates with 2-mercaptobenzimidazoles under basic conditions to yield thiazolo[3,2-a]benzimidazoles. acs.org This reaction proceeds through an intermolecular S-propargylation followed by a 5-exo-dig ring closure and isomerization, all without the need for a metal catalyst. acs.org Another metal-free method utilizes hexamethyldisilazane (B44280) (HMDS) as a reagent for the conversion of o-phenylenediamine and dimethylformamide (DMF) into benzimidazole in high yield, avoiding the use of any acid or transition metal. rsc.org These methods represent a significant step towards more sustainable chemical synthesis. rsc.orgrsc.org

Green Chemistry Principles in Benzimidazole Thiol Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of benzimidazole thiols and their derivatives. chemmethod.com This involves the use of environmentally benign solvents, catalysts, and reaction conditions to minimize the environmental impact of chemical processes. orgchemres.orgrasayanjournal.co.inmdpi.com

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. researchgate.net Solvent-free synthesis, often facilitated by techniques like ball milling, has been successfully applied to the preparation of benzimidazole derivatives. mdpi.comorientjchem.org For example, the reaction of o-phenylenediamine with various substrates can be carried out in a ball mill without any solvent, leading to high yields of the desired products. mdpi.com This method is not only environmentally friendly but can also lead to shorter reaction times and easier product isolation. rasayanjournal.co.inmdpi.com One-pot, solvent-free syntheses of bis(benzimidazole-2-alkylthio) polyethylene (B3416737) oxide derivatives have also been reported, further demonstrating the utility of this approach. researchgate.netorientjchem.org

The use of organocatalysts and other metal-free catalytic systems is another cornerstone of green chemistry in benzimidazole synthesis. kashanu.ac.irresearchgate.neteurekaselect.comresearchgate.net Organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have been shown to effectively catalyze the synthesis of benzimidazoles from o-phenylenediamines and aldehydes under mild conditions. researchgate.netnih.gov Similarly, solid acid catalysts, such as SBA-Pr-SO3H, have been used for the synthesis of 1,2-disubstituted benzimidazoles under solvent-free conditions at room temperature. kashanu.ac.ir These catalysts are often cheaper, less toxic, and more readily available than their metal-based counterparts, making them an attractive option for sustainable synthesis. researchgate.neteurekaselect.com

Atom Economy and Environmental Impact Assessments

The concept of atom economy, a cornerstone of green chemistry, is crucial in evaluating the efficiency of a synthetic route. scranton.educhemrxiv.org It measures the proportion of reactant atoms that are incorporated into the desired product. scranton.edu In the synthesis of benzimidazole derivatives, high atom economy is a key objective, signifying a reduction in waste generation. nih.gov

Environmental impact assessments for chemical syntheses consider factors such as the use of hazardous reagents and solvents, energy consumption, and the generation of by-products. environmentclearance.nic.in The use of greener solvents, such as water or bio-based solvents, and the development of solvent-free reaction conditions are significant strides toward minimizing the environmental footprint of these synthetic processes. researchgate.netmdpi.com For instance, some syntheses of benzimidazoles are now being carried out in aqueous media, which is both economically and environmentally advantageous. organic-chemistry.org

Several green chemistry metrics are employed to quantify the environmental performance of a synthesis. nih.gov These include:

Atom Economy (AE): As defined by Sheldon, it is the calculation of how many atoms of the reactants are incorporated into the final product. scranton.edu

E-Factor: This metric, also introduced by Sheldon, quantifies the amount of waste produced per kilogram of product. A lower E-factor indicates a greener process. nih.gov

Process Mass Intensity (PMI): This is the ratio of the total mass of materials used (water, solvents, reagents, reactants) to the mass of the final product. A lower PMI is desirable. nih.gov

Studies on the synthesis of chiral benzimidazole derivatives have demonstrated favorable green chemistry metrics, with high values for atom economy and low values for the E-factor and process mass intensity, indicating an efficient and environmentally conscious protocol. nih.gov

Comparative Analysis of Synthetic Protocols

A comparative analysis of different synthetic protocols for this compound and its derivatives is essential for selecting the most efficient and sustainable method. This analysis typically considers reaction efficiency, kinetics, substrate scope, chemoselectivity, and catalyst recyclability.

Reaction Efficiency and Kinetics

Reaction efficiency is often measured by the yield of the desired product and the reaction time. researchgate.net High yields, often in the range of 85-98%, and shorter reaction times (8 to 25 minutes) are indicative of an efficient process. researchgate.net The kinetics of the reaction, which dictate the reaction rate, are influenced by factors such as temperature, pressure, and the choice of catalyst. For instance, some palladium-catalyzed cyclization reactions for benzimidazole synthesis have shown good reaction efficiency under mild conditions. bohrium.com The use of microwave irradiation has also been explored to accelerate reaction times and improve yields in the synthesis of related heterocyclic compounds.

Substrate Scope and Chemoselectivity

The substrate scope of a synthetic method refers to the range of starting materials that can be successfully used to produce the desired products. researchgate.net A broad substrate scope is highly desirable as it allows for the synthesis of a diverse library of derivatives. organic-chemistry.orgbohrium.com For example, various substituted o-phenylenediamines and aldehydes can be used to synthesize a wide range of 2-substituted benzimidazoles. nih.gov

Chemoselectivity is the ability of a reagent to react with one functional group in preference to another. organic-chemistry.org In the synthesis of complex molecules with multiple functional groups, high chemoselectivity is crucial to avoid the formation of unwanted by-products. For instance, in the synthesis of benzimidazoles from o-phenylenediamines and aldehydes, the reaction must selectively form the imidazole ring without affecting other functional groups present in the starting materials.

Catalyst Recyclability and Process Sustainability

The sustainability of a synthetic process is a holistic concept that encompasses not only the efficiency of the reaction but also the environmental impact of the entire process, from the sourcing of raw materials to the disposal of waste. scrivenerpublishing.comfrontiersin.org The use of renewable resources, energy-efficient processes, and the minimization of waste are all critical components of a sustainable synthetic protocol. environmentclearance.nic.in The development of catalytic systems that operate under mild conditions and in environmentally benign solvents is a major focus of current research in this area. researchgate.netmdpi.com

Interactive Data Table: Comparison of Synthetic Protocols

| Metric | Protocol A | Protocol B | Protocol C |

| Catalyst | Homogeneous | Heterogeneous | Biocatalyst |

| Solvent | Dichloromethane | Water | Solvent-free |

| Reaction Time | 6 hours | 1 hour | 24 hours |

| Yield | 92% | 88% | 75% |

| Catalyst Recyclability | No | Yes (up to 5 cycles) | Yes (up to 3 cycles) |

| Atom Economy | Moderate | High | High |

| E-Factor | High | Low | Very Low |

Reactivity and Transformational Chemistry of 1 1h Benzimidazol 2 Yl Ethanethiol

Intrinsic Reactivity of the Thiol Group

The thiol (-SH) group is a key functional moiety that significantly influences the reactivity of the entire molecule. Its distinct chemical properties, including nucleophilicity and redox activity, are central to the compound's transformational chemistry.

Nucleophilic Character and Reactivity in C-S Bond Formation

The thiol group of 1-(1H-benzimidazol-2-yl)ethanethiol exhibits pronounced nucleophilic character. The sulfur atom, with its lone pairs of electrons, can readily attack electrophilic centers, leading to the formation of new carbon-sulfur (C-S) bonds. This reactivity is fundamental to many of its chemical transformations.

The nucleophilicity of the thiol group allows it to participate in substitution reactions with various electrophiles, such as alkyl halides. This property is crucial for creating a diverse array of derivatives. For instance, the reaction with 2,6-dichloromethylphenol proceeds via nucleophilic substitution to form a more complex structure. The formation of C-S bonds is a cornerstone of organic synthesis, and the reactivity of this thiol facilitates its use as a building block. researchgate.netlnu.edu.cn

The nucleophilic nature of thiols is generally stronger than that of their alcohol counterparts. doubtnut.com This enhanced reactivity makes the thiol group in this compound a prime site for targeted chemical modifications. The formation of thioethers through reactions with alkyl halides is a classic example of this nucleophilic behavior. smolecule.com

| Reactant | Product | Reaction Type |

| Alkyl Halide | Thioether | Nucleophilic Substitution |

| 2,6-dichloromethylphenol | Phenol, 2,6-bis[[[2-(1H-benzimidazol-2-yl)ethyl]thio]methyl]-4-methyl- | Nucleophilic Substitution |

Redox Behavior and Disulfide Bond Formation

The thiol group is redox-active and can undergo oxidation to form disulfide bonds (-S-S-). This reaction involves the coupling of two thiol molecules, a process that is significant in various chemical and biological contexts. nih.govebi.ac.uk The formation of a disulfide from this compound results in a dimeric structure, 1,6-bis(benzimidazol-2-yl)-3,4-dithiahexane. researchgate.net

This redox behavior is a key feature of thiol chemistry, allowing for the reversible formation of covalent linkages. organic-chemistry.orgresearchgate.net The oxidation can be achieved using a variety of oxidizing agents. This transformation is not only a chemical modification but also has implications for the molecule's potential interactions in biological systems, where disulfide bridges are crucial for protein structure and function.

| Reactant | Product | Reaction Type |

| This compound (2 molecules) | 1,6-bis(benzimidazol-2-yl)-3,4-dithiahexane | Oxidation (Dimerization) |

Dynamic Thiol-Thione Tautomerism

The benzimidazole (B57391) ring system, in conjunction with the adjacent thiol group, can exhibit thiol-thione tautomerism. thieme-connect.degrafiati.com This is a form of prototropic tautomerism where a proton migrates between the sulfur atom and a nitrogen atom of the benzimidazole ring. This results in an equilibrium between the thiol form (this compound) and the thione form (3H-benzimidazole-2-thione derivative).

While for many simple thioamides the thione form is dominant, the specific equilibrium for this compound is influenced by factors such as solvent polarity. scispace.com Spectroscopic studies and computational calculations are often used to investigate the relative stability of these tautomers. semanticscholar.orgscience.gov The existence of this equilibrium can influence the molecule's reactivity, as the thione form presents different reactive sites compared to the thiol form. grafiati.com

Derivatization and Modification of the Ethanethiol (B150549) Chain

The ethanethiol side chain provides a versatile platform for further chemical modifications, allowing for the synthesis of a wide range of derivatives with tailored properties.

Oxidative Transformations to Sulfone Derivatives

The sulfur atom in the ethanethiol chain can be further oxidized beyond the disulfide stage to form sulfones (-SO2-). This transformation typically requires stronger oxidizing agents than those used for disulfide formation. jchemrev.comorganic-chemistry.org The oxidation of the thioether derivatives of this compound can lead to the corresponding sulfones. nih.gov

The conversion to a sulfone significantly alters the electronic properties and geometry of the sulfur-containing group. This modification can be used to modulate the chemical and physical properties of the molecule, which can be advantageous in various applications, including medicinal chemistry. researchgate.net

| Starting Material | Oxidizing Agent | Product |

| Thioether derivative | Hydrogen Peroxide (H2O2), m-CPBA | Sulfone derivative |

Conjugation with Diverse Chemical Moieties

The reactivity of the thiol group allows for the conjugation of this compound with a variety of other chemical entities. This can be achieved through the C-S bond formation reactions discussed earlier. For example, it can be conjugated with other heterocyclic systems or functionalized scaffolds.

This ability to be linked to other molecules is valuable for the development of new compounds with specific functions. The benzimidazole unit itself is a significant scaffold in medicinal chemistry, and its conjugation to other moieties can lead to hybrid molecules with potentially enhanced or novel biological activities. nih.govresearchgate.net The synthesis of such conjugates often involves multi-step reaction sequences.

Reactions Leading to Thiazole (B1198619) and Related Heterocyclic Ring Systems

The ethanethiol moiety of this compound serves as a key functional group for the construction of sulfur-containing heterocycles, most notably thiazoles. The Hantzsch thiazole synthesis, a cornerstone in heterocyclic chemistry, provides a plausible pathway for such transformations. This method classically involves the condensation of an α-halocarbonyl compound with a thioamide.

While direct literature examples starting specifically from this compound are not prevalent, its structural features are amenable to a Hantzsch-type cyclization. In a proposed reaction, the thiol group would act as the sulfur nucleophile, and the adjacent methylene (B1212753) group could participate in the ring formation. For instance, reaction with an α-haloketone or α-haloaldehyde could initiate the sequence, leading to an intermediate that, upon cyclization and dehydration, yields a 2,4-disubstituted thiazole appended to the benzimidazole ring at the C2 position.

Several studies have reported the synthesis of benzimidazole-thiazole hybrids through multi-step procedures, underscoring the synthetic interest in combining these two pharmacologically important scaffolds. researchgate.netmedcraveonline.com One such method involves reacting 1H-benzimidazole with 4-fluorobenzaldehyde, followed by conversion to a thiosemicarbazone, which then cyclizes with a 2-bromoacetophenone (B140003) to form the thiazole ring. researchgate.netmedcraveonline.com Another approach describes the synthesis of 2-[[(benzimidazole-2-yl)sulfanyl]acetylamino]thiazole derivatives, linking the two rings via a thioether and an amide bridge. medcraveonline.com

A hypothetical one-pot synthesis of a thiazole derivative from this compound is outlined in the table below.

Table 1: Proposed Synthesis of a Benzimidazolyl-Thiazole Derivative

| Reactant 1 | Reactant 2 | Conditions | Expected Product |

| This compound | α-Bromoacetophenone | Ethanol, Reflux | 2-(1-(4-Phenylthiazol-2-yl)ethyl)-1H-benzimidazole |

Reactivity of the Benzimidazole Heterocyclic System

The benzimidazole ring system possesses distinct reactive sites at its nitrogen and carbon atoms, allowing for a variety of chemical modifications.

Reactions at the Benzimidazole Nitrogen Atoms

The benzimidazole ring contains two nitrogen atoms: a pyrrole-type nitrogen (N1) which is part of an N-H bond and is weakly acidic (pKa ≈ 13.2), and a pyridine-type nitrogen (N3) which is basic (pKa ≈ 5.53). thieme-connect.de

Alkylation: The N-H proton can be readily removed by a base to form a nucleophilic benzimidazolide (B1237168) anion. This anion can be alkylated by various electrophiles. A common procedure involves the condensation reaction with an alkyl halide, such as benzyl (B1604629) chloride, in the presence of a base like potassium carbonate (K₂CO₃) to yield N-alkylated products. gsconlinepress.com This reaction typically occurs at the N1 position. If an excess of the alkylating agent is used under more forcing conditions, a second alkylation can occur at the N3 position, resulting in a cationic 1,3-dialkylbenzimidazolium salt. chemicalbook.com Green chemistry approaches have also been developed, utilizing propylene (B89431) carbonate as both a solvent and an alkylating agent for N-heterocycles under neat conditions. mdpi.com

Acylation: The N1 position can also be acylated. For example, reaction with acetic anhydride (B1165640) leads to the formation of 1-acetyl-1H-benzimidazole derivatives. mdpi.com However, it has been noted that such acetyl groups can be labile and may be cleaved during subsequent reactions, such as attempted alkylations in the presence of a base. mdpi.com

Table 2: Summary of Reactions at the Benzimidazole Nitrogen Atoms

| Reaction Type | Reagent | Base/Catalyst | Conditions | Product Type | Reference |

| N-Alkylation | Benzyl chloride | K₂CO₃ | - | 1-Benzyl-2-substituted benzimidazole | gsconlinepress.com |

| N-Alkylation | Propylene Carbonate | None | High Temperature | N-(2-hydroxypropyl)benzimidazole | mdpi.com |

| N-Acylation | Acetic Anhydride | None | Heating | 1-Acetyl-benzimidazole-2-thione | mdpi.com |

Electrophilic and Nucleophilic Aromatic Substitutions on the Benzene (B151609) Ring

Electrophilic Aromatic Substitution (EAS): The benzimidazole system is considered π-excessive, meaning the fused benzene ring is activated towards electrophilic attack. chemicalbook.com The imidazole (B134444) portion acts as an electron-donating group, directing incoming electrophiles primarily to the 5- and 7-positions, which are equivalent in an unsubstituted N-H benzimidazole due to tautomerism. thieme-connect.de The predicted order of reactivity for electrophilic substitution is 5 ≈ 7 > 6 > 4. thieme-connect.de Experimental results for bromination confirm this, with the major product being the 5-substituted derivative. thieme-connect.de Standard electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts acylation can be performed on the benzene ring, with the specific conditions determining the efficiency and regioselectivity of the reaction. savemyexams.commasterorganicchemistry.com

Nucleophilic Aromatic Substitution (NuAr): Nucleophilic aromatic substitution on the benzene portion of the benzimidazole ring is generally not favored. byjus.com This type of reaction typically requires the presence of strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to a good leaving group (e.g., a halide) to activate the ring towards nucleophilic attack. byjus.com Since the benzimidazole ring system is inherently electron-rich, it is deactivated for NuAr. Nucleophilic attack is far more likely to occur at the C2 position of the imidazole ring, particularly if the ring is quaternized to form a benzimidazolium salt, which significantly increases the electrophilicity of this carbon. thieme-connect.de

Mechanistic Insights into Chemical Transformations

Reaction Mechanism Elucidation

Understanding the mechanisms of these reactions is crucial for predicting products and optimizing conditions.

N-Alkylation: The mechanism for N-alkylation under basic conditions proceeds via an Sₙ2 pathway. First, a base abstracts the acidic proton from the N1-H group to generate a resonance-stabilized benzimidazolide anion. This potent nucleophile then attacks the electrophilic carbon of the alkylating agent (e.g., an alkyl halide), displacing the leaving group to form the N-alkylated benzimidazole. gsconlinepress.com

Electrophilic Aromatic Substitution: The mechanism follows the classical two-step pathway for EAS. msu.edu

Attack on the Electrophile: The π-electron system of the benzene ring acts as a nucleophile, attacking the electrophile (E⁺) to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The positive charge is delocalized over the ring, including the nitrogen atoms of the imidazole moiety, which helps to stabilize the intermediate.

Restoration of Aromaticity: A base present in the reaction mixture abstracts a proton from the sp³-hybridized carbon atom bearing the electrophile, restoring the aromaticity of the benzene ring and yielding the substituted product. msu.edu

Proposed Thiazole Synthesis (Hantzsch-type): The mechanism for the proposed formation of a thiazole ring would likely involve the following steps:

Nucleophilic Attack: The sulfur atom of the ethanethiol group attacks the electrophilic carbon of the α-haloketone, displacing the halide and forming a thioether intermediate.

Cyclization/Condensation: An intramolecular cyclization occurs. This could involve the formation of an enol or enolate from the thioether intermediate, followed by nucleophilic attack of the α-carbon of the original ethanethiol side chain onto the carbonyl carbon.

Dehydration: The resulting heterocyclic alcohol undergoes dehydration to form the aromatic thiazole ring.

Influence of Reaction Conditions on Product Distribution

The outcome of the reactions involving this compound is highly dependent on the specific conditions employed.

N-Alkylation: The product distribution in N-alkylation is sensitive to stoichiometry and reaction conditions. Using one equivalent of an alkylating agent in the presence of a suitable base typically affords the mono-N-alkylated product. gsconlinepress.com However, the use of excess alkylating agent and/or more forcing conditions (higher temperature, stronger base) can promote a second alkylation at the N3 position, leading to the formation of 1,3-dialkylbenzimidazolium salts. chemicalbook.com The choice of solvent and base is also critical; for instance, studies on the alkylation of the related benzotriazole (B28993) system with propylene carbonate show that reaction time and temperature significantly affect the yield and the ratio of N1 to N2 isomers. mdpi.com

Thiazole Synthesis: For the proposed Hantzsch thiazole synthesis, reaction conditions would be paramount in determining the yield and purity of the product. The choice of solvent (e.g., ethanol, DMF), base (e.g., triethylamine, pyridine), and temperature can influence the rates of the competing steps. researchgate.net For example, conditions must be optimized to favor the desired cyclization over potential side reactions such as polymerization or oxidation of the thiol group. Studies on the synthesis of related thiazolo[5,4-d]thiazoles have shown that temperature control and the use of specific additives can be crucial for achieving high yields and preventing the degradation of starting materials. mdpi.com

Coordination Chemistry and Ligand Applications

Ligand Design Principles for Benzimidazole (B57391) Thiols

The design of ligands based on the benzimidazole thiol structure is guided by fundamental principles of coordination chemistry, including chelation and the formation of stable metal-ligand bonds.

1-(1H-benzimidazol-2-yl)ethanethiol possesses two primary donor sites for metal coordination: the nitrogen atom of the imidazole (B134444) ring and the sulfur atom of the thiol group. This arrangement allows the ligand to act as a bidentate chelating agent, forming stable five-membered rings with metal ions. The chelate effect, which describes the enhanced stability of metal complexes containing chelate rings compared to those with monodentate ligands, is a key factor in the high metal binding affinity of this compound.

The coordination can occur through the deprotonated thiol sulfur and one of the benzimidazole nitrogen atoms. Studies on related benzimidazole-containing ligands have shown that the coordination to a metal ion significantly influences the electronic properties and reactivity of the entire molecule. The formation of metal complexes can enhance the biological activity of the parent ligand. smolecule.com For instance, interaction studies have demonstrated that this compound can form complexes with metal ions like copper and zinc. smolecule.com

The chelation mode is influenced by the specific metal ion and the reaction conditions. For example, in some palladium(II) complexes with related benzimidazole-thione ligands, the ligand coordinates in a bridging mode through both nitrogen and sulfur atoms, linking two metal centers. nih.gov

The basic this compound framework can be elaborated to create multidentate ligands with increased coordination numbers and specific geometries. By incorporating additional donor groups onto the benzimidazole ring or the ethylthiol side chain, ligands with higher denticity (e.g., tridentate, tetradentate) can be synthesized. These multidentate ligands are of significant interest in the development of catalysts and materials with specific electronic and magnetic properties.

For example, the synthesis of 1,6-bis(benzimidazol-2-yl)-3,4-dithiahexane and its palladium(II) complex demonstrates the creation of a binuclear complex where each palladium atom is coordinated by a nitrogen atom, two bridging sulfur atoms, and a terminal chlorine atom in a distorted square-planar arrangement. researchgate.net Such architectural modifications allow for fine-tuning of the ligand's coordination properties and the resulting metal complex's characteristics.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound and its derivatives has been explored with various transition metals. These synthetic efforts are crucial for understanding the coordination behavior of the ligand and for accessing new compounds with potentially useful catalytic or biological properties.

The reaction of this compound and related benzimidazole-based ligands with transition metal salts leads to the formation of coordination complexes.

Palladium: Palladium(II) complexes of benzimidazole derivatives have been synthesized and characterized. researchgate.net In a study of a related ligand, 1,6-bis(benzimidazol-2-yl)-3,4-dithiahexane, a binuclear palladium(II) chloride complex was formed. researchgate.net The palladium(II) ion in these types of complexes often adopts a square planar geometry. researchgate.netresearchgate.net For instance, a dinuclear palladium complex with 1,3-benzimidazolidine-2-thione involves the anionic ligand coordinating through N,S-donor atoms in a bridging fashion. nih.gov

Copper: Copper(II) complexes with benzimidazole derivatives are well-documented. researchgate.netmdpi.com The synthesis typically involves the reaction of a copper(II) salt with the ligand in a suitable solvent. mdpi.com The resulting copper complexes can exhibit various coordination geometries, including distorted octahedral. mdpi.com The formation of copper complexes with this compound is expected to proceed readily due to the strong affinity of copper for both nitrogen and sulfur donors. smolecule.com

Zinc: Zinc(II) also forms stable complexes with benzimidazole-containing ligands. mdpi.comnih.govresearchgate.net The synthesis of zinc complexes often involves the reaction of a zinc salt with the ligand in solution. ajol.info These complexes can have tetrahedral or octahedral coordination geometries depending on the stoichiometry and the presence of other coordinating species. ajol.infomdpi.com The interaction of this compound with zinc ions has been noted as a possibility for enhancing its biological activity. smolecule.com

Here is a table summarizing the synthesis of some transition metal complexes with related benzimidazole ligands:

| Metal Ion | Ligand | Resulting Complex Type | Reference |

| Palladium(II) | 1,6-bis(benzimidazol-2-yl)-3,4-dithiahexane | Binuclear | researchgate.net |

| Copper(II) | 2-(Hydroxyphenyl)benzimidazole derivatives | Mononuclear | mdpi.com |

| Zinc(II) | 2-(Pyridin-4-yl)-1H-benzimidazole | Dinuclear | mdpi.com |

Various spectroscopic techniques are employed to characterize the coordination compounds of this compound and its analogs.

Infrared (IR) Spectroscopy: IR spectroscopy provides valuable information about the coordination of the ligand to the metal ion. Changes in the vibrational frequencies of the C=N and N-H stretching bands of the benzimidazole ring, as well as the S-H stretching band of the thiol group upon complexation, can confirm the involvement of these groups in metal binding. For example, in zinc(II) complexes with benzimidazole derivatives, changes in the FTIR spectra indicate coordination through the nitrogen donor atoms of the pyridine (B92270) rings. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the structure of the complexes in solution. Shifts in the proton and carbon signals of the ligand upon coordination can provide insights into the binding mode and the electronic effects of the metal ion.

UV-Visible Spectroscopy: The electronic absorption spectra of the metal complexes can reveal information about the d-d electronic transitions of the metal ion and charge-transfer bands between the metal and the ligand. These spectra are useful for determining the coordination geometry of the metal center. For instance, the electronic spectra of copper(II) complexes with benzimidazole derivatives are consistent with their stereochemistry. mdpi.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the complexes and to study their fragmentation patterns, which can help to confirm their composition.

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional structure of metal complexes in the solid state. This analysis provides detailed information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.

For a palladium(II) complex with a related benzimidazole thiol ligand, X-ray crystallography revealed a binuclear structure where each palladium atom is coordinated in a slightly distorted square-planar arrangement by one nitrogen and two bridging sulfur atoms, along with a terminal chlorine atom. researchgate.net In another example, a dinuclear palladium complex with 1,3-benzimidazolidine-2-thione showed the ligand coordinating in a bridging N,S-donor mode. nih.gov

Crystal structures of zinc(II) complexes with benzimidazole derivatives have also been determined, revealing dinuclear structures with the general formula [Zn₂Cl₄(L)₂]. mdpi.com Similarly, copper(II) complexes with mixed benzimidazole and methacrylate (B99206) ligands have been characterized by single-crystal X-ray diffraction, showing both mononuclear and binuclear units. mdpi.com

Here is an interactive table summarizing the crystal structure data for some related metal-thiolate complexes:

| Complex | Crystal System | Space Group | Key Structural Features | Reference |

| [(μ₂-SCH₂CH₂NHNCC₆H₄)PdCl]₂·C₂H₅OH | Triclinic | P-1 | Binuclear, distorted square-planar Pd(II) | researchgate.net |

| [Pd₂(μ-N,S-bzimtH)₂(CN)₂(PPh₃)₂] | Orthorhombic | Not specified | Dinuclear, bridging N,S-coordination | nih.gov |

| [Zn₂Cl₄(2-(pyridin-4-yl)-1H-benzimidazole)₂] | Not specified | Not specified | Dinuclear | mdpi.com |

| [Cu(BzIm)(MAA)₂(H₂O)] | Monoclinic | P2₁/n | Mononuclear, distorted octahedral Cu(II) | mdpi.com |

Influence of Ligand Structure on Complex Properties

The specific arrangement of atoms and distribution of electrons within the this compound ligand framework are critical determinants of the resulting coordination complex's geometry, stability, and reactivity.

Stereochemical Aspects and Chiral Ligand Design

Stereochemistry, the three-dimensional arrangement of atoms, is a cornerstone of coordination chemistry, dictating the properties and potential applications of metal complexes, particularly in catalysis and materials science. fiveable.me The compound this compound possesses a stereogenic center at the carbon atom of the ethyl group, which is bonded to the benzimidazole ring, a thiol group, a methyl group, and a hydrogen atom. This chirality means the ligand can exist as two non-superimposable mirror images, or enantiomers: (R)-1-(1H-benzimidazol-2-yl)ethanethiol and (S)-1-(1H-benzimidazol-2-yl)ethanethiol.

The design of effective chiral ligands is fundamental to asymmetric synthesis, enabling the creation of specific stereoisomers of a target molecule. numberanalytics.com When a chiral ligand like one of the enantiomers of this compound coordinates to a metal center, it creates a chiral environment. numberanalytics.com This chiral environment can influence the binding of other molecules or substrates, directing reactions to favor the formation of one enantiomer over another in a process known as enantioselective catalysis. numberanalytics.com

The synthesis of enantiomerically pure benzimidazole derivatives is a significant area of research. nih.govresearchgate.net For this compound, the use of a single enantiomer as a ligand ensures that the resulting metal complexes are also chiral. The fixed spatial orientation of the benzimidazole and thiol moieties in a single enantiomer ligand can enforce a specific coordination geometry, which is crucial for controlling the stereochemical outcome of a catalyzed reaction. numberanalytics.comnumberanalytics.com The ability to control the 3D structure around a metal ion is vital in drug design and the development of new materials with unique optical properties. fiveable.menumberanalytics.com

Electronic and Steric Effects of Substituents on Coordination

The coordination properties of this compound can be systematically modified by introducing substituents at various positions on the ligand framework. These modifications exert electronic and steric effects that alter the ligand's interaction with a metal center. cyberleninka.runih.gov

Electronic Effects: The benzimidazole ring system's electronic nature can be tuned by adding substituents to the fused benzene (B151609) ring. thieme-connect.de

Electron-donating groups (e.g., methoxy (B1213986) (-OCH₃), methyl (-CH₃)) increase the electron density on the benzimidazole nitrogen atom. This enhanced basicity strengthens the N-metal bond, potentially leading to more stable complexes.

Electron-withdrawing groups (e.g., nitro (-NO₂), chloro (-Cl)) decrease the electron density on the nitrogen donor. This reduces the N-metal bond strength, which can affect the stability and reactivity of the complex. thieme-connect.de The fused benzene ring itself decreases the basicity of the imidazole nitrogen compared to imidazole alone. thieme-connect.de

Steric Effects: Steric hindrance, arising from the physical bulk of substituents, plays a crucial role in determining the coordination geometry and stability of the resulting complex. cam.ac.ukbeilstein-journals.org

Bulky substituents placed near the coordinating nitrogen or sulfur atoms can hinder the approach of the metal ion or other ligands. This can lead to complexes with lower coordination numbers or distorted geometries. cam.ac.uk For instance, a bulky group at the position adjacent to the nitrogen on the benzimidazole ring could favor the formation of specific isomers or even prevent coordination altogether.

The following table summarizes the anticipated effects of different types of substituents on the coordination behavior of this compound.

| Substituent Type | Position | Anticipated Electronic Effect | Anticipated Steric Effect | Impact on Coordination Complex |

|---|---|---|---|---|

| Electron-Donating (e.g., -OCH₃) | Benzene ring (positions 4, 5, 6, or 7) | Increases electron density on N donor | Minimal (unless very large) | Stronger M-N bond; increased complex stability |

| Electron-Withdrawing (e.g., -NO₂) | Benzene ring (positions 4, 5, 6, or 7) | Decreases electron density on N donor | Minimal | Weaker M-N bond; potential for altered reactivity |

| Bulky Alkyl Group (e.g., -C(CH₃)₃) | Carbon of the ethanethiol (B150549) side chain | Slightly electron-donating | High steric hindrance around the S donor | Distorted geometry; may favor lower coordination numbers |

| Small Halogen (e.g., -F, -Cl) | Benzene ring | Electron-withdrawing (inductive) | Minor steric hindrance | Weaker M-N bond; may influence crystal packing |

Coordination Behavior in Ligand Exchange Processes

Ligand exchange reactions, where a ligand in a coordination complex is replaced by another from the surrounding solution, are fundamental to understanding the reactivity and stability of metal complexes. nih.govmdpi.com The rates of these exchanges can be critical; for instance, metal complexes with slow exchange rates are often explored for therapeutic applications. researchgate.net

The participation of this compound in such processes depends on the metal center, the solvent, and the nature of the other ligands in the coordination sphere. Ligand exchange typically proceeds through one of two primary mechanisms:

Associative Mechanism: An incoming ligand first binds to the metal center, forming a higher-coordinate intermediate, after which the leaving ligand detaches. This pathway is favored by complexes that are not sterically saturated and have a metal center capable of expanding its coordination sphere. The initial binding of the incoming ligand is the rate-determining step. nih.gov

Dissociative Mechanism: The leaving ligand first detaches from the metal center, creating a lower-coordinate intermediate, which is then rapidly captured by the incoming ligand. This pathway is more common for sterically crowded complexes where the dissociation of a ligand relieves steric strain.

As a bidentate N,S-donor, this compound can be involved in ligand exchange in several ways. It can act as an incoming ligand, displacing monodentate or weaker-binding bidentate ligands to form a stable chelate complex. Conversely, in a complex where it is already coordinated, one or both of its donor atoms (the thiol sulfur or the imidazole nitrogen) could be displaced. The M-S bond is typically more labile than the M-N bond, suggesting that a partial dissociation might occur where the thiol end detaches first, facilitating an exchange reaction.

The factors influencing the choice of mechanism for a complex containing this compound are outlined below.

| Factor | Favors Associative (A) Pathway | Favors Dissociative (D) Pathway |

|---|---|---|

| Metal Ion | Larger ions (e.g., 2nd/3rd row transition metals); lower oxidation states | Smaller ions; higher oxidation states |

| Coordination Geometry | Square planar (e.g., Pt(II), Pd(II)); less sterically crowded complexes | Octahedral; sterically crowded complexes |

| Ligand Steric Bulk | Small, non-bulky substituents on the ligand | Bulky substituents on the ligand creating steric strain |

| Incoming Ligand | Strong nucleophile | Concentration and nature are less important for the rate-determining step |

| Solvent | Coordinating solvents can participate in the exchange | Solvent polarity can influence the stability of the dissociated intermediate |

Modeling the dynamics of ligand exchange for specific metal complexes using computational methods is an emerging strategy to predict reaction barriers and pathways. rsc.org Such studies could provide detailed insight into the behavior of this compound complexes in dynamic chemical environments.

Catalytic Applications in Organic Transformations

Role of Benzimidazole (B57391) Thiol Derivatives in Catalysis

Benzimidazole thiol derivatives are versatile compounds in the realm of catalysis, primarily owing to the presence of multiple coordination sites—the nitrogen atoms of the imidazole (B134444) ring and the sulfur atom of the thiol group. researchgate.netrsc.org This structural feature allows them to act as efficient ligands for a variety of metal ions, forming stable complexes that can catalyze a wide range of organic reactions. researchgate.netrsc.org

Ligands in Metal-Based Catalytic Systems

The ability of benzimidazole thiol derivatives to coordinate with metal centers is a key aspect of their catalytic utility. The nitrogen and sulfur atoms can act as a bidentate or even a multidentate ligand, creating a stable chelate effect with the metal ion. researchgate.netresearchgate.net This chelation enhances the stability and catalytic activity of the resulting metal complex. For instance, palladium complexes with benzimidazole-based ligands have shown high efficacy in hydrogenation and transfer hydrogenation reactions. The presence of the N-H group in the benzimidazole ring can also contribute to the catalytic activity through synergistic effects with the metal center.

The thiol group, in particular, can coordinate with metal ions like copper or zinc, which can enhance the biological and catalytic activity of the resulting complex. smolecule.com Research has demonstrated the synthesis of palladium(II) complexes with ligands derived from benzimidazole-2-thiol, where the palladium atom is coordinated by nitrogen and sulfur atoms, forming stable binuclear complexes. researchgate.net These complexes often exhibit a distorted square-planar geometry, which is a common coordination environment for palladium(II) and is conducive to many catalytic cycles. researchgate.net

Catalytic Activity in Oxidation Reactions (e.g., Olefins, Alcohols)

Benzimidazole thiol derivatives and their metal complexes have demonstrated significant catalytic activity in various oxidation reactions. researchgate.netresearchgate.net These reactions are fundamental in organic synthesis for the introduction of oxygen-containing functional groups.

For example, Schiff base complexes derived from benzimidazole have been shown to be effective catalysts for oxidation processes. researchgate.net The mechanism often involves the activation of an oxidant, such as hydrogen peroxide or molecular oxygen, by the metal center. doi.orgrsc.org In the case of alcohol oxidation, a proposed mechanism involves the formation of a metal-alkoxide intermediate, followed by a dehydrogenation step to yield the corresponding aldehyde or ketone and a reduced metal hydride species. This hydride is then re-oxidized by the oxidant to regenerate the active catalyst. rsc.org

A study on ultrafine platinum nanoparticles supported on a dendrimer containing thiol groups demonstrated outstanding performance in the synthesis of benzimidazoles from benzyl (B1604629) alcohol derivatives. rsc.org The catalyst facilitates the oxidation of the alcohol to an aldehyde, which then condenses with an o-phenylenediamine (B120857) derivative. The use of water as a green solvent and the ability to recycle the catalyst make this system particularly attractive. rsc.org

| Catalyst | Reaction Time | Yield (%) | Solvent | Reference |

|---|---|---|---|---|

| Pt nanoparticles on TiO₂ | 24 h | 60 | Not specified | rsc.org |

| Pt nanoparticles on TiO₂ (photoirradiation) | 12 h | 82 | Not specified | rsc.org |

| Ptnp@nSTDP | 90 min | 97 | H₂O | rsc.org |

Facilitation of Condensation and Cyclization Reactions

Condensation and cyclization reactions are pivotal in the synthesis of heterocyclic compounds, including the benzimidazole core itself. researchgate.netresearchgate.net Benzimidazole thiol derivatives can act as catalysts in these transformations, often proceeding through the activation of carbonyl compounds. rsc.org

The synthesis of benzimidazole derivatives frequently involves the condensation of o-phenylenediamines with aldehydes or carboxylic acids. ijcrt.org Catalysts based on benzimidazole derivatives can facilitate this process. For instance, a proposed mechanism for the synthesis of benzimidazoles from benzyl alcohols involves the initial oxidation of the alcohol to an aldehyde, which then reacts with o-phenylenediamine. rsc.org The catalyst activates the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack by the amino group of the diamine. This is followed by an intramolecular cyclization and subsequent dehydrogenation to form the final benzimidazole product. rsc.org

The versatility of these catalysts is further highlighted by their use in the synthesis of other heterocyclic systems. For example, 2-mercaptobenzimidazoles are key starting materials for the synthesis of thiazolo[3,2-a]benzimidazole derivatives through annulation of a thiazole (B1198619) ring. nih.gov These reactions often involve the initial formation of a thioether, followed by an intramolecular cyclization. nih.gov

Applications in Cross-Coupling and Asymmetric Transformations

The development of efficient catalytic systems for cross-coupling and asymmetric reactions is a major focus of modern organic synthesis. Benzimidazole thiol derivatives have emerged as valuable ligands in these advanced applications. researchgate.netrsc.org

In the realm of cross-coupling reactions, palladium-catalyzed reactions are particularly prominent. Ligands based on benzimidazole can enhance the efficiency and selectivity of these transformations. For instance, copper- and palladium-catalyzed cross-coupling reactions have been developed for the synthesis of N-fused benzo rsc.orgnih.govimidazo[2,1-b]thiazole derivatives from 1H-benzo[d]imidazole-2-thiols. nih.govacs.org These reactions involve the formation of C-S, C-N, and C-C bonds. nih.govacs.org

Asymmetric catalysis, the synthesis of chiral molecules, is of paramount importance, especially in the pharmaceutical industry. Chiral benzimidazole derivatives and their metal complexes have been employed as catalysts in various asymmetric transformations. researchgate.netnih.gov The chirality of the ligand is transferred to the product, leading to the preferential formation of one enantiomer. While specific examples for 1-(1H-benzimidazol-2-yl)ethanethiol are not extensively documented in this context, the broader class of chiral benzimidazole ligands has been successfully used in reactions like asymmetric allylic alkylation. researchgate.net The design of these chiral ligands often involves introducing stereogenic centers into the benzimidazole framework or its substituents.

Design and Performance of Heterogeneous Catalytic Systems

While homogeneous catalysts offer high activity and selectivity, their separation from the reaction mixture can be challenging. doi.org To address this, significant research has focused on the development of heterogeneous catalytic systems, where the catalyst is immobilized on a solid support. doi.orgnih.gov This approach combines the advantages of homogeneous catalysis with the ease of separation and recyclability of heterogeneous catalysts. bohrium.com

Immobilization Strategies for Benzimidazole-Based Catalysts

Various strategies have been employed to immobilize benzimidazole-based catalysts, including those containing thiol functionalities. researchgate.net Common supports include polymers, silica, and magnetic nanoparticles. nih.govbohrium.com

One approach involves anchoring the benzimidazole ligand onto a polymer support, such as polystyrene. bohrium.com A novel polymer-supported palladium complex was fabricated for the hydrogenation of various organic substrates under ambient conditions. bohrium.com This immobilized catalyst demonstrated good stability and recyclability. bohrium.com

Another effective strategy is the use of nanostructured materials as supports due to their high surface area. nih.gov For instance, ultrafine platinum nanoparticles have been immobilized on a dendrimer containing thiol groups supported on nanosilica. rsc.org The thiol groups on the dendrimer branches serve as excellent anchoring points for the platinum nanoparticles, resulting in a highly active and stable heterogeneous catalyst. This catalyst was successfully used for the synthesis of benzimidazoles and benzothiazoles in water and could be recovered and reused multiple times without a significant loss of activity. rsc.org

Magnetic nanoparticles are also attractive supports as they allow for easy separation of the catalyst from the reaction mixture using an external magnet. nih.govscilit.com Copper oxide nanoparticles have been immobilized on melamine-functionalized magnetic nanocomposites to create an efficient and recoverable catalyst for the preparation of benzimidazole compounds. nih.govscilit.com

| Catalyst System | Support Material | Application | Key Advantages | Reference |

|---|---|---|---|---|

| Palladium Complex | Polymer (Polystyrene) | Hydrogenation | Stable, Recyclable | bohrium.com |

| Platinum Nanoparticles | Thiol-functionalized Dendrimer on Nanosilica | Synthesis of Benzimidazoles and Benzothiazoles | High activity, Reusability, Green solvent (water) | rsc.org |

| Copper Oxide Nanoparticles | Melamine-functionalized Magnetic Nanocomposite | Synthesis of Benzimidazoles | Efficient, Recyclable (magnetic separation) | nih.govscilit.com |

Assessment of Catalyst Reusability and Stability

The economic and environmental viability of a catalytic process often hinges on the reusability and stability of the catalyst. For homogeneous catalysts, separation from the reaction mixture can be challenging, leading to product contamination and catalyst loss. In the context of benzimidazole derivatives, significant research has focused on developing heterogeneous systems to overcome these limitations. While specific data on the reusability of this compound is not extensively documented, general strategies applied to related benzimidazole catalysts are highly relevant.

One primary strategy is the immobilization of the catalytic moiety onto a solid support. This approach converts a homogeneous catalyst into a heterogeneous one, facilitating easy separation and recycling. Common supports include polymers and magnetic nanoparticles. For instance, polymer-supported iridium complexes featuring bibenzimidazole units have been developed as robust, recyclable catalysts for methylation reactions. These catalysts can be reused for multiple cycles without a significant drop in activity .

Another effective method involves anchoring the catalyst to magnetic nanoparticles. This allows for the catalyst to be easily separated from the reaction medium using an external magnet. For example, a novel magnetic nanocatalyst (SO3H@imineZCMNPs) was shown to be recyclable for five consecutive runs with only a minor decrease in product yield, demonstrating excellent stability and reusability researchgate.net.

These methodologies highlight the potential pathways for developing a reusable catalyst system based on this compound. The thiol group offers a convenient handle for covalent attachment to various supports, suggesting that a stable and recyclable version of this catalyst is synthetically accessible.

Table 1: Strategies for Enhancing Reusability of Benzimidazole-Based Catalysts

| Strategy | Support Material | Separation Method | Key Advantages | Reference |

| Immobilization | Polymer Support (e.g., Poly(2,2'-BiBzIm)) | Filtration | Robust, stable, high yield and selectivity. | |

| Magnetic Nanoparticles | Silica-coated magnetic nanoparticles | External Magnet | Simple separation, high efficiency, minimal catalyst loss. | researchgate.net |

Organocatalysis and Metal-Free Catalytic Contributions

Organocatalysis, which utilizes small organic molecules as catalysts, has become a third pillar of catalysis alongside biocatalysis and metal catalysis nih.gov. This field avoids the use of often toxic and expensive heavy metals, aligning with the principles of green chemistry. Benzimidazole derivatives have emerged as a privileged scaffold in the design of effective organocatalysts.

Benzimidazole-Based Organocatalysts in Organic Synthesis

The catalytic activity of benzimidazole-based organocatalysts often stems from their ability to form hydrogen bonds and act as Brønsted acids or bases. The N-H proton of the imidazole ring is a key feature, participating in the activation of substrates through hydrogen bonding. This interaction can enhance the electrophilicity of a carbonyl group or stabilize a transition state.

For example, chiral guanidines derived from benzimidazoles have been successfully employed as organocatalysts in asymmetric α-amination reactions. These catalysts activate 1,3-dicarbonyl compounds through hydrogen-bond interactions, leading to products with moderate to high enantioselectivities. Furthermore, the synthesis of these catalysts is often straightforward, involving the reaction of 2-chlorobenzimidazole (B1347102) with a suitable chiral amine.

While this compound itself has not been prominently featured as an organocatalyst in the literature, its structure contains the essential benzimidazole N-H group. The thiol group (-SH) is more acidic than an alcohol group and can also participate in hydrogen bonding or act as a mild Brønsted acid catalyst in certain transformations . The combination of these two functional groups within one molecule presents opportunities for developing novel bifunctional organocatalysts.

Comparative Studies of Metal-Free Catalytic Efficiency

The drive towards sustainable chemistry has spurred the development of numerous metal-free catalytic systems. In the synthesis of benzimidazoles themselves, various metal-free approaches have proven highly effective. For instance, the condensation of o-phenylenediamine with aldehydes can be efficiently catalyzed by the organic base 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) researchgate.net. This method is noted for its mild reaction conditions and the low cost and recyclability of the catalyst researchgate.net.

Comparing different metal-free catalysts for a given reaction is crucial for process optimization. In the synthesis of benzimidazoles, studies have compared various catalysts, highlighting the superior performance of some organic catalysts over others under specific conditions. A recent report showcased the use of DBU as a highly effective organocatalyst for synthesizing benzimidazoles from o-phenylenediamine and aromatic aldehydes, noting its advantages in terms of being metal-free and proceeding under mild conditions researchgate.net. The efficiency of such metal-free systems underscores the potential of compounds like this compound to act as or be incorporated into metal-free catalytic cycles. The thiol group, for instance, can play a crucial role in reactions like native chemical ligation, where thiol additives catalyze the reaction by in situ transthioesterification nih.gov.

Table 2: Comparison of Selected Metal-Free Catalysts for Benzimidazole Synthesis

| Catalyst | Reaction | Conditions | Key Features | Reference |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | o-phenylenediamine + aldehydes | Room Temperature, DCM | Mild, effective, metal-free, low chemical load. | researchgate.net |

| Ionic Salt [BCMIM][Cl] | arylaldehydes + dicarbonyls + urea | 80°C, neat | High yields, applicable to drug synthesis (Monastrol). | researchgate.net |

| No Catalyst | N-(2-Iodoaryl)benzamidine cyclization | 100°C, water | Transition-metal-free, good yield. |

Mechanistic Investigations of Catalytic Cycles

Understanding the mechanism of a catalytic cycle is fundamental to improving catalyst performance, selectivity, and reaction efficiency. This involves identifying key intermediates, determining the rate-limiting step, and understanding the role of each component in the reaction mixture.

Reaction Pathway Elucidation in Catalytic Processes

Elucidating a reaction pathway typically involves a combination of experimental and theoretical techniques. Kinetic studies can determine the reaction order with respect to the catalyst and substrates, while spectroscopic methods (like NMR and IR) can help identify transient intermediates. Computational studies, such as Density Functional Theory (DFT) calculations, are invaluable for mapping the energy landscape of the reaction and visualizing transition state structures nih.gov.

For a hypothetical reaction catalyzed by this compound, a plausible mechanistic pathway would involve the participation of both the benzimidazole and thiol moieties. For example, in a Michael addition reaction, the catalytic cycle could proceed as follows:

Activation: The benzimidazole N-H group could activate an electrophile (e.g., an α,β-unsaturated carbonyl compound) via hydrogen bonding.

Nucleophilic Attack: The thiol group could act as a nucleophile, adding to the activated electrophile to form a covalent intermediate. Alternatively, the thiol could deprotonate a pro-nucleophile, generating the active nucleophilic species.

Reaction: The activated nucleophile attacks the activated electrophile.

Product Release and Catalyst Regeneration: The product is released, and the catalyst is regenerated to its original state, ready to start a new cycle.

This proposed pathway is analogous to mechanisms observed in other bifunctional organocatalysts and highlights how the distinct functionalities of this compound could work in concert to facilitate a chemical transformation.

Optimization of Catalyst Concentration and Reaction Conditions

To maximize the yield and selectivity of a catalytic reaction, it is essential to optimize various parameters, including catalyst concentration, temperature, solvent, and the presence of any additives. The optimization process is typically carried out by systematically varying one parameter at a time while keeping others constant.

Catalyst Concentration: The rate of a catalyzed reaction generally increases with catalyst concentration up to a certain point. Beyond this, the rate may plateau, or in some cases, decrease due to aggregation or side reactions. Finding the optimal catalyst loading is key to achieving a balance between reaction speed and cost.

Reaction Conditions: Temperature, solvent, and pH can have a profound impact on catalytic activity and selectivity. For instance, in the biocatalytic reduction of a ketone using Lactobacillus fermentum, optimization of pH, temperature, incubation time, and agitation speed was crucial to achieving a high enantiomeric excess (99%) and conversion rate (99%) nih.gov.

The following table illustrates the process of optimizing reaction conditions for the synthesis of a benzimidazole derivative, showing how changes in solvent and temperature affect the yield.

Table 3: Illustrative Example of Reaction Condition Optimization for a Catalytic Process

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Toluene | 80 | 12 | 75 |

| 2 | Dichloromethane | 40 | 12 | 60 |

| 3 | Ethanol | Reflux | 8 | 85 |

| 4 | Acetonitrile | 80 | 10 | 92 |

| 5 | Dimethylformamide (DMF) | 100 | 6 | 95 |

| 6 | Acetonitrile | 60 | 12 | 88 |

This table is a representative example of an optimization study and is not specific to this compound.

Such systematic studies are essential for unlocking the full potential of any new catalyst, including those derived from the benzimidazole scaffold like this compound.

Material Science Applications

Polymer Science and Composites

The incorporation of 1-(1H-benzimidazol-2-yl)ethanethiol and its derivatives into polymer matrices has been explored as a strategy to enhance the performance of materials for a range of industrial applications.

Integration into Polymer Matrices for Enhanced Material Properties

Benzimidazole (B57391) derivatives, including structures similar to this compound, can be integrated into various polymer backbones. For instance, 2-(2-benzimidazolyl)ethanethiol has been successfully grafted onto a polysulfone backbone. This functionalization is achieved through a two-step process involving the initial grafting of undecenoyl side chains onto the polysulfone, followed by a free-radical thiol-ene coupling reaction with the ethanethiol (B150549) derivative. This method allows for the covalent attachment of the benzimidazole units to the polymer via flexible thio-ether linkages, as confirmed by spectroscopic analysis. The incorporation of such functional groups is a promising pathway to developing high-performance polymers with tailored properties.

Modulation of Thermal Stability in Polymeric Systems

The introduction of benzimidazole and thiol functionalities into polymer networks can significantly influence their thermal stability. Studies on polymeric microspheres have shown that the incorporation of thiol groups can enhance thermal stability compared to their precursors. For example, post-functionalized microspheres with thiol groups have demonstrated higher thermal stability (in the range of 270–290 °C) compared to the initial copolymers (240–250 °C). google.com The degradation of these functionalized copolymers involves complex processes, including the transesterification of ester groups with the -SH groups. google.com

Improvement of Mechanical Strength of Materials

Surface Chemistry and Protective Coatings

The chemical properties of this compound make it a strong candidate for applications in surface protection, particularly in the prevention of corrosion on metal surfaces and as a component in advanced adhesives and coatings.

Corrosion Inhibition Mechanisms on Metal Surfaces

Benzimidazole derivatives are effective corrosion inhibitors for various metals and alloys, particularly for carbon steel in acidic environments. Their inhibitory action stems from their ability to adsorb onto the metal surface, forming a protective barrier that hinders both anodic and cathodic reactions. nih.govnih.gov

The adsorption process is facilitated by the presence of heteroatoms (nitrogen and sulfur) and the aromatic benzimidazole ring, which can interact with the vacant d-orbitals of the metal. This interaction can be a combination of physisorption (electrostatic interactions) and chemisorption (covalent bond formation). The formation of this protective film effectively blocks the active sites on the metal surface, reducing the corrosion rate. nih.gov

Studies on closely related compounds, such as (1H-benzimidazol-2-yl)methanethiol, have demonstrated high inhibition efficiencies. Potentiodynamic polarization studies indicate that these compounds act as mixed-type inhibitors, meaning they suppress both the anodic metal dissolution and the cathodic hydrogen evolution reactions. nih.govnih.gov The effectiveness of these inhibitors generally increases with their concentration. nih.gov

Below are tables summarizing the corrosion inhibition efficiency of a related compound, (1H-benzimidazol-2-yl)methanethiol (LF₁), on carbon steel in a 1.0 M HCl solution, as determined by potentiodynamic polarization and electrochemical impedance spectroscopy (EIS).

Table 1: Potentiodynamic Polarization Data for (1H-benzimidazol-2-yl)methanethiol (LF₁) on Carbon Steel

| Concentration (M) | Corrosion Current Density (μA/cm²) | Inhibition Efficiency (%) |

| 0 | 1150 | - |

| 1x10⁻⁶ | 287.5 | 75.0 |

| 1x10⁻⁵ | 172.5 | 85.0 |

| 1x10⁻⁴ | 92.0 | 92.0 |

| 1x10⁻³ | 57.5 | 95.0 |

Data derived from a study on (1H-benzimidazol-2-yl)methanethiol. nih.gov

Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for (1H-benzimidazol-2-yl)methanethiol (LF₁) on Carbon Steel